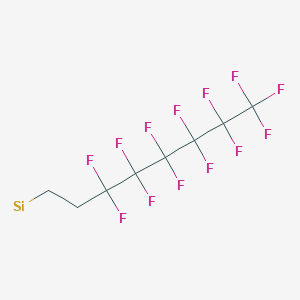

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane

Description

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane (abbreviated here as TFTO-silane) is a fluorinated organosilane characterized by a 13-carbon fluorocarbon chain and a trichlorosilane (-SiCl₃) or triethoxysilane (-Si(OCH₂CH₃)₃) functional group. It is widely used to impart hydrophobicity, anti-adhesion, and chemical resistance to surfaces in applications such as nanoimprint lithography (NIL) , microfluidics , and membrane distillation . The compound forms self-assembled monolayers (SAMs) via covalent bonding with hydroxylated substrates (e.g., SiO₂, metals, or polymers), creating low-surface-energy coatings. Key properties include:

- Surface energy: As low as 15–20 mN/m .

- Water contact angle (WCA): Up to 156° on nanocellulose membranes .

- Thermal stability: Effective in high-temperature NIL (>150°C) .

- Chemical reactivity: Trichlorosilane derivatives enable rapid SAM formation under ambient conditions , while triethoxysilanes require hydrolysis for covalent bonding .

Properties

CAS No. |

469904-32-3 |

|---|---|

Molecular Formula |

C8H7F13Si |

Molecular Weight |

378.20 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsilane |

InChI |

InChI=1S/C8H7F13Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,22H3 |

InChI Key |

ITAGSMAUGCKABB-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane. For example, 1H,1H,2H,2H-perfluorooctanol can react with trichlorosilane under anhydrous conditions to produce (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane .

Industrial Production Methods: In industrial settings, the production of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes distillation and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrogen chloride.

Condensation: Forms siloxane bonds when reacting with other silanes.

Substitution: Can undergo nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the presence of a catalyst.

Condensation: Other silanes or silanols under acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Silanols and hydrogen chloride.

Condensation: Siloxane polymers.

Substitution: Substituted silanes.

Scientific Research Applications

Surface Modification

Hydrophobic and Oleophobic Coatings

The primary application of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is in the modification of surface properties. Its fluorinated structure imparts significant water-repellent (hydrophobic) and oil-repellent (oleophobic) characteristics to surfaces. This property is exploited in creating coatings that enhance resistance to corrosion, scratches, and other forms of wear and tear. Such coatings are essential in industries involving metals, textiles, and plastics.

Microfluidic Devices

Due to its ability to repel liquids, this silane is also a candidate for developing microfluidic devices. These devices require precise manipulation of fluids for applications in biological and chemical analyses. The low surface energy of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane ensures minimal liquid retention on surfaces, facilitating efficient fluid flow.

Adhesion Improvement

Coupling Agent

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane serves as a coupling agent to enhance adhesion between dissimilar materials. The compound features two distinct ends: one that bonds with inorganic materials like glass or metal oxides and another that interacts with organic materials such as polymers. This dual functionality allows it to create strong interfacial bonding crucial for composite materials.

Microelectronics

In the field of microelectronics, reliable adhesion between different layers is vital for device fabrication. The use of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane can enhance the adhesion properties of various substrates used in electronic components.

Biomedical Applications

Protein Resistance

Research has demonstrated that coatings made from (tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane (a derivative) effectively resist protein adsorption on silicon surfaces. This characteristic is particularly beneficial for biomedical implants where minimizing protein interaction can reduce the risk of rejection or infection . Studies showed significant reductions in protein adsorption for various model proteins when using TTS-coated surfaces compared to uncoated ones .

Environmental Interactions

Durability Studies

Investigations into the environmental interactions of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane have focused on its reactivity with different substrates. Research indicates that it can effectively bond with hydroxylated surfaces and metals while maintaining durability under various conditions. Ongoing studies aim to better understand its behavior in different environmental settings.

Mechanism of Action

The mechanism of action of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane involves its ability to form strong bonds with surfaces, creating a hydrophobic and oleophobic layer. This is achieved through the formation of siloxane bonds with surface hydroxyl groups, resulting in a stable and durable coating. The fluorinated alkyl chain provides low surface energy, which contributes to its non-stick properties .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Silanes

Structural and Functional Differences

Performance and Stability

Hydrophobicity and Surface Energy :

- Longer fluorocarbon chains (e.g., FAS17-Cl) yield lower surface energy and higher WCA but may compromise mechanical stability due to steric hindrance . TFTO-silane balances hydrophobicity (WCA ~156°) with practical adhesion .

- Ethoxysilanes (e.g., CymitQuimica’s C10 compound) require controlled hydrolysis, making them less reactive than chlorosilanes but easier to handle .

Thermal and UV Stability :

- TFTO-silane degrades under prolonged UV exposure, with XPS studies showing ~30% fluorine loss after 10 UV cycles .

- FDTS and FAS17-Cl exhibit superior thermal stability (>200°C) in NIL but are more susceptible to hydrolysis during storage .

Application-Specific Performance: Nanoimprint Lithography: TFTO-silane outperforms FDTS and OTS (octadecyltrichlorosilane) in reducing mold wear, with a friction constant of 0.05 vs. 0.12 for FDTS . Membrane Distillation: TFTO-silane-modified bacterial nanocellulose (BNC) achieves salt rejection >99.8% and flux comparable to PVDF membranes . FAS17-Cl’s higher hydrophobicity is offset by pore-blocking risks in dense membranes .

Critical Analysis of Limitations

- UV Degradation : All fluorinated silanes suffer fluorine loss under UV, reducing hydrophobicity. TFTO-silane’s moderate chain length mitigates this compared to longer-chain analogs .

- Substrate Compatibility : Trichlorosilanes require hydroxyl-rich surfaces (e.g., SiO₂), limiting use on polymers without plasma pretreatment .

- Cost : TFTO-silane is more expensive than FAS3 but cheaper than FAS17-Cl due to shorter fluorocarbon chains .

Biological Activity

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane, a fluorinated silane compound, has garnered attention for its unique biological activity and potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

- Molecular Formula : CHFSi

- Molecular Weight : 378.21 g/mol

- Purity : 97%

- Boiling Point : 75°C at 25 mmHg

- Density : 1.446 g/mL

- Refractive Index : 1.3184 at 20°C

These properties indicate that (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is a stable compound with significant hydrophobic characteristics due to the presence of fluorine atoms.

Antifouling Properties

Research indicates that (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane exhibits excellent antifouling properties. A study demonstrated that surfaces treated with this silane showed significant resistance to protein adsorption, which is essential in biomedical applications where biofouling can compromise device functionality . The compound's hydrophobic nature contributes to its effectiveness in preventing the attachment of biological molecules.

Case Studies on Surface Modification

In a recent case study involving the selective fluorination of polymeric materials after stereolithography, (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane was used to modify the surface properties of a resin-based material. The results indicated that the treated surfaces achieved contact angles greater than 110°, signifying enhanced hydrophobicity and potential applications in microfluidics and biomedical devices .

The study highlighted that the silanization process did not require plasma oxidation and was resistant to mechanical damage and hydrolysis over time, affirming the stability of the silane coating under various conditions.

Comparative Analysis of Fluorinated Silanes

| Property | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane | Other Fluorinated Silanes |

|---|---|---|

| Molecular Weight | 378.21 g/mol | Varies |

| Hydrophobicity | High (>110° contact angle) | Moderate to High |

| Antifouling Efficacy | Excellent | Variable |

| Stability | Resistant to hydrolysis | Depends on formulation |

This table summarizes key properties of (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane compared to other fluorinated silanes.

Research Findings

A study published in Wiley Online Library highlighted that (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane demonstrates strong resistance against protein adsorption. This characteristic is vital for applications in biomedical implants and devices where minimizing biofouling is critical .

Furthermore, another investigation into its application as a coating material revealed that surfaces treated with this compound exhibited long-lasting hydrophobicity under various environmental conditions. This durability makes it suitable for use in harsh settings where traditional coatings may fail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.